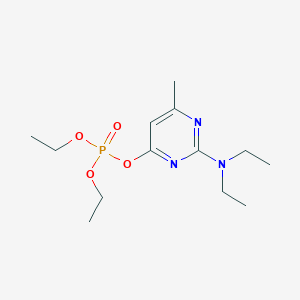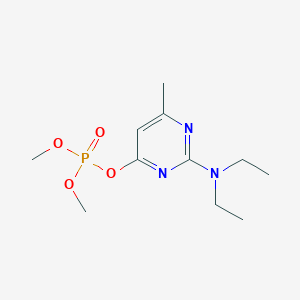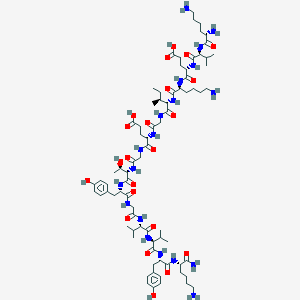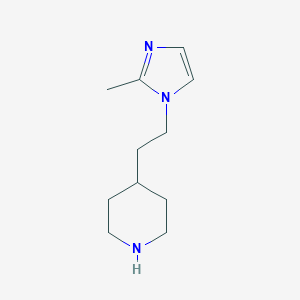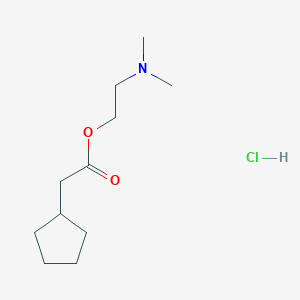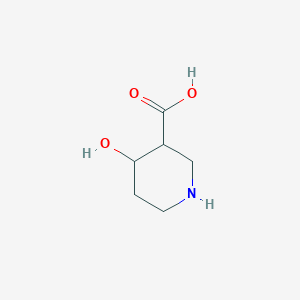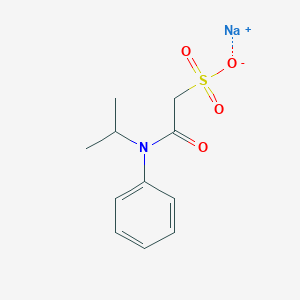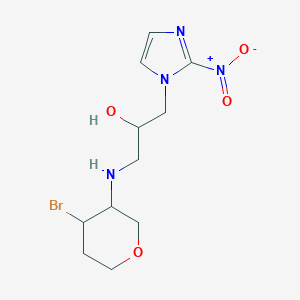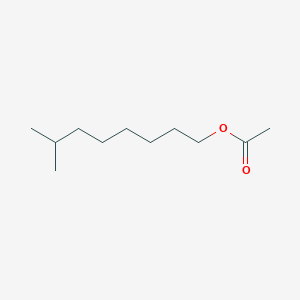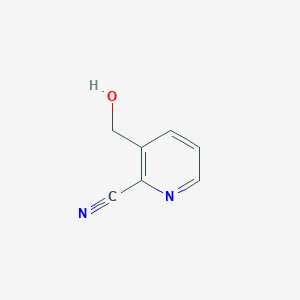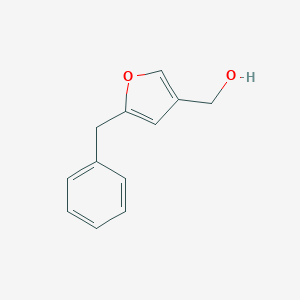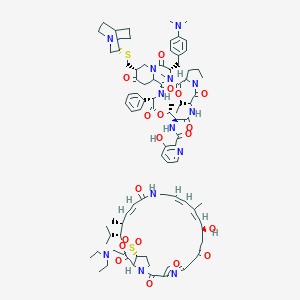
Quinupristine et dalfopristine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinupristin and Dalfopristin are a combination of two antibiotics used to treat serious infections, especially skin infections, including those caused by bacteria resistant to other antibiotics . They belong to a class of antibiotics called streptogramins . These drugs are given together as a combination .
Synthesis Analysis
Quinupristin and Dalfopristin are both streptogramin antibiotics, derived from pristinamycin. Quinupristin is derived from pristinamycin IA; Dalfopristin from pristinamycin IIA . They are combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .Molecular Structure Analysis
Both Dalfopristin and Quinupristin bind to sites located on the 50S subunit of the ribosome . Initial Dalfopristin binding results in a conformational change of the ribosome, allowing for increased binding by Quinupristin .Chemical Reactions Analysis
Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of Quinupristin by a factor of about 100 . In addition, it inhibits peptidyl transferase .Physical And Chemical Properties Analysis
Quinupristin-Dalfopristin is made up of chemically modified, water-soluble, injectable derivatives of type B streptogramin (quinupristin) and type A streptogramin (dalfopristin) in a 30:70 ratio .Applications De Recherche Scientifique
Traitement des infections à Enterococcus faecium multirésistantes
La quinupristine et la dalfopristine ont été suggérées comme étant utiles en association avec d'autres agents antimicrobiens pour le traitement des patients atteints d'endocardite infectieuse due à Enterococcus faecium multirésistant .
Infections staphylococciques chez les enfants
L'association peut s'avérer utile dans le traitement des infections staphylococciques chez les enfants, offrant une alternative lorsque les agents antimicrobiens bêta-lactames ou les antibiotiques glycopeptidiques ne sont pas tolérés .
Infections pneumococciques systémiques invasives
La quinupristine et la dalfopristine peuvent également être efficaces dans le traitement des infections pneumococciques systémiques invasives, élargissant les options de prise en charge de ces affections graves .
Infections à Gram positif nosocomiales et communautaires
Ces composés peuvent être envisagés pour le traitement des infections à Gram positif nosocomiales et communautaires, en particulier chez les patients qui ne tolèrent pas les autres antibiotiques courants .
Mécanisme d'action dans le ribosome bactérien
Le mécanisme d'action implique la quinupristine qui inhibe la phase tardive de la synthèse des protéines, tandis que la dalfopristine se lie à la sous-unité ribosomale, améliorant la liaison de la quinupristine et inhibant la peptidyl transférase .
Développement de la résistance pendant le traitement
Des essais cliniques ont observé un développement de la résistance chez E. faecium pendant le traitement par la quinupristine-dalfopristine, soulignant la nécessité d'une surveillance attentive pendant le traitement .
Activité contre les bactéries à Gram positif
La quinupristine/dalfopristine agit de manière synergique contre de nombreuses bactéries à Gram positif responsables d'infections graves, démontrant sa large application potentielle en milieu clinique .
Spectre antimicrobien unique
En tant que streptogramin parentéral unique qui ne présente aucune résistance croisée avec d'autres antimicrobiens, la quinupristine-dalfopristine a montré une efficacité clinique contre de nombreuses bactéries importantes, soulignant son importance dans la prise en charge des maladies infectieuses .
Mécanisme D'action
Target of Action
Quinupristin and dalfopristin, both streptogramin antibiotics, primarily target the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis, a vital process for bacterial growth and multiplication .
Mode of Action
Quinupristin and dalfopristin inhibit protein synthesis in a synergistic manner . Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100 . This binding inhibits peptidyl transfer, an essential step in protein synthesis . Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide and causing incomplete chains to be released .
Biochemical Pathways
The primary biochemical pathway affected by quinupristin and dalfopristin is the protein synthesis pathway . By inhibiting this pathway, these antibiotics prevent bacteria from producing the proteins they need to grow and multiply .
Pharmacokinetics
Quinupristin and dalfopristin are administered intravenously, usually at a dose of 7.5 mg/kg every 8-12 hours . They exhibit steady-state volumes of distribution of 0.46-0.54 and 0.24-0.30 L/kg, respectively . Quinupristin exhibits higher protein binding (55-78%) than dalfopristin (11-26%), though both distribute well into tissues . Both are extensively metabolised via nonenzymatic reactions . Quinupristin and dalfopristin are excreted primarily in the faeces (75-77%), with lesser renal excretion (15-19%) . The elimination half-lives of quinupristin and dalfopristin are similar, and are 0.7-1.3 hours after single doses .
Result of Action
The result of the action of quinupristin and dalfopristin is the inhibition of bacterial protein synthesis . While each of the two is only a bacteriostatic agent, the combination shows bactericidal activity .
Action Environment
The action of quinupristin and dalfopristin can be influenced by environmental factors such as the presence of other medications. For instance, quinupristin and dalfopristin inhibit the cytochrome P450 3A4 isoenzyme system, which can enhance the effects of certain medications . Therefore, careful monitoring is suggested for patients receiving drugs that are substrates of cytochrome P450 3A4 .
Safety and Hazards
Quinupristin-Dalfopristin can cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody; pain, bruising, swelling, or severe irritation around the IV needle; jaundice (yellowing of the skin or eyes); a seizure (convulsions); irregular heart rate; or sudden numbness or weakness, severe headache, slurred speech, problems with balance . Common side effects of dalfopristin and quinupristin may include mild irritation around the IV needle; rash; or nausea .
Orientations Futures
Quinupristin-Dalfopristin should be used during pregnancy only when the benefits of treatment outweigh the risks . Whether use of Quinupristin-Dalfopristin during breastfeeding is safe is not known . Further studies are needed to determine the safety of these agents in combination regimens, and whether there are circumstances in which they might be alternatives to cell-wall active antibiotics for treatment of bone or endovascular infections .
Propriétés
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

